N-(4-Aminopiperazin-1-yl)benzamide
Overview
Description
N-(4-Aminopiperazin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a piperazine ring, which is further substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminopiperazin-1-yl)benzamide typically involves the condensation of 4-aminopiperazine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Aminopiperazine+Benzoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, has been reported to enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions: N-(4-Aminopiperazin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(4-Aminopiperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses. This inhibition is achieved through the prevention of IκB degradation, thereby blocking the NF-κB signaling pathway .
Comparison with Similar Compounds
N-(4-Aminopiperazin-1-yl)benzamide can be compared with other benzamide derivatives and piperazine-containing compounds:
Similar Compounds: N-(1-(2,6-difluoro)-4-piperidinyl)benzamide, N-(4-methoxybenzyl)piperazine, and N-(4-chlorobenzyl)piperazine.
Uniqueness: The presence of both the benzamide and piperazine moieties in this compound provides a unique combination of properties, making it a versatile compound for various applications
Properties
IUPAC Name |
N-(4-aminopiperazin-1-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-14-6-8-15(9-7-14)13-11(16)10-4-2-1-3-5-10/h1-5H,6-9,12H2,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPXHWOOHVMZQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1N)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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